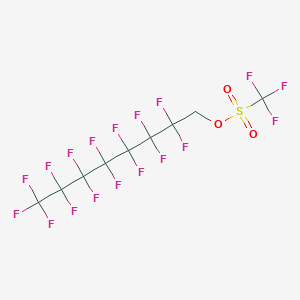

1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE

説明

The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F18O3S/c10-2(11,1-30-31(28,29)9(25,26)27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAJSEUQBPUVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451977 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17352-09-9 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17352-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate: A Senior Application Scientist's In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1H,1H-perfluorooctyl trifluoromethanesulfonate from its corresponding alcohol, 1H,1H-perfluorooctan-1-ol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed experimental protocol, critical safety considerations, and robust methods for purification and characterization. The synthesis involves the conversion of a primary alcohol to a triflate, a highly effective leaving group in nucleophilic substitution reactions. This transformation is pivotal in the synthesis of complex fluorinated molecules. The guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Significance of Fluorous Triflates

Per- and polyfluoroalkyl substances (PFAS) have garnered significant attention for their unique physicochemical properties, including high thermal stability, chemical inertness, and both hydrophobic and lipophobic characteristics. In the realm of medicinal chemistry and materials science, the introduction of perfluoroalkyl chains can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

This compound is a key intermediate in this field. The trifluoromethanesulfonate (triflate) group is one of the most potent leaving groups in organic chemistry, making this compound a valuable precursor for introducing the 1H,1H-perfluorooctyl moiety into a wide range of substrates via nucleophilic substitution. This guide will detail the efficient conversion of the relatively unreactive 1H,1H-perfluorooctan-1-ol into its highly reactive triflate ester.

Reaction Mechanism and Rationale

The conversion of an alcohol to a triflate is typically achieved using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, most commonly pyridine or triethylamine.[1] The reaction proceeds through a well-defined mechanism that underscores the importance of each reagent and condition.

The Role of Pyridine and Triflic Anhydride:

While it may be intuitive to assume that the alcohol directly attacks the triflic anhydride, spectroscopic studies have revealed a more nuanced mechanism when pyridine is used as the base.[2] Initially, the highly electrophilic triflic anhydride reacts with pyridine to form N-(trifluoromethylsulfonyl)pyridinium triflate. This pyridinium salt is the active triflating agent in the reaction.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Reaction mechanism of alcohol triflation.

The alcohol's oxygen atom then acts as a nucleophile, attacking the sulfur atom of the N-(trifluoromethylsulfonyl)pyridinium triflate. The pyridine serves as a proton shuttle, deprotonating the resulting oxonium ion to yield the final triflate product and pyridinium triflate as a byproduct.

Causality of Experimental Conditions:

-

Low Temperature (-78 °C to 0 °C): This is crucial for several reasons. Firstly, the reaction is highly exothermic. Secondly, triflic anhydride is extremely reactive and can lead to side reactions and degradation of starting material and product at higher temperatures. Low temperatures also help to control the formation of the active triflating agent and prevent its decomposition.

-

Anhydrous Conditions: Triflic anhydride reacts violently with water to produce triflic acid.[2] Any moisture in the reaction will consume the reagent and can lead to unwanted side reactions. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Inert Atmosphere (Nitrogen or Argon): While not strictly necessary for the reaction mechanism itself, an inert atmosphere is good laboratory practice to prevent the introduction of moisture into the reaction.

-

Choice of Base: Pyridine is a common choice due to its ability to effectively scavenge the triflic acid byproduct and its role in forming the active triflating agent.[2] Triethylamine can also be used. The choice of base can sometimes influence the reaction rate and selectivity.

Detailed Experimental Protocol

This protocol is a comprehensive procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 1H,1H-Perfluorooctan-1-ol | 400.08 | 4.00 g | 10.0 | Ensure it is dry. |

| Trifluoromethanesulfonic anhydride (Tf₂O) | 282.14 | 2.1 mL | 12.0 | Use a fresh, high-quality reagent. |

| Anhydrous Pyridine | 79.10 | 1.2 mL | 15.0 | Distill from CaH₂. |

| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | Use a dry solvent from a purification system or a sealed bottle. |

| Deionized Water | - | 3 x 20 mL | - | For work-up. |

| Saturated Sodium Bicarbonate Solution | - | 20 mL | - | For work-up. |

| Brine (Saturated NaCl solution) | - | 20 mL | - | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | For drying. |

Step-by-Step Procedure

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Experimental workflow for the synthesis.

-

Preparation: Under an inert atmosphere of nitrogen, add 1H,1H-perfluorooctan-1-ol (4.00 g, 10.0 mmol) and anhydrous dichloromethane (40 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until the alcohol is fully dissolved.

-

Addition of Base: Add anhydrous pyridine (1.2 mL, 15.0 mmol) to the solution.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Addition of Triflic Anhydride: In a separate dry syringe, take up trifluoromethanesulfonic anhydride (2.1 mL, 12.0 mmol). Add the triflic anhydride to the reaction mixture dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly. A white precipitate (pyridinium triflate) will form.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

-

Work-up:

-

Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 20 mL of cold deionized water.

-

Transfer the mixture to a separatory funnel. Add another 10 mL of DCM.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification

The crude product can be purified by one of two methods, depending on the scale and available resources.

Flash Chromatography

For small-scale purification, flash chromatography on silica gel can be effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. The product is non-polar and should elute relatively quickly.

Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is a highly efficient method for separating fluorous compounds from non-fluorous impurities.[3]

-

Principle: F-SPE utilizes a stationary phase, typically silica gel modified with a perfluoroalkylsilyl group, which has a strong affinity for other fluorous molecules.[4]

-

Procedure:

-

Condition a fluorous silica gel cartridge with a fluorophilic solvent (e.g., perfluorohexanes).

-

Load the crude product onto the cartridge.

-

Wash the cartridge with a non-fluorophilic solvent (e.g., methanol/water) to elute the non-fluorous impurities (e.g., excess pyridine, pyridinium salts).

-

Elute the desired fluorous product with a fluorophilic solvent (e.g., perfluorohexanes or a fluorinated ether).

-

Evaporate the solvent to obtain the purified product.

-

Characterization

The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

A triplet of triplets at approximately 4.8-5.0 ppm corresponding to the -CH₂-O- protons. The triplet splitting is due to coupling with the adjacent -CH₂- group, and the further triplet splitting is due to coupling with the fluorine atoms on the next carbon.

-

A multiplet at approximately 2.6-2.8 ppm corresponding to the -CF₂-CH₂- protons.

-

-

¹⁹F NMR: The fluorine NMR spectrum will be more complex but highly informative.

-

A singlet at approximately -73 to -75 ppm corresponding to the three fluorine atoms of the triflate group (CF₃SO₃-).[5][6]

-

A series of multiplets between -81 and -127 ppm corresponding to the perfluorohexyl chain (CF₃(CF₂)₅-). The terminal CF₃ group will appear at around -81 ppm, while the CF₂ groups will have distinct chemical shifts.[7]

-

Infrared (IR) Spectroscopy

The IR spectrum should show characteristic absorption bands for the sulfonate group, typically strong absorbances around 1410 cm⁻¹ and 1210 cm⁻¹ (S=O stretching), and around 1230 cm⁻¹ (C-F stretching).

Safety and Handling

Extreme caution must be exercised when working with trifluoromethanesulfonic anhydride.

-

Corrosive: Triflic anhydride is extremely corrosive and can cause severe burns to the skin and eyes.[8] It is also harmful if inhaled.[8]

-

Water Reactive: It reacts violently with water.[2] All operations must be carried out under strictly anhydrous conditions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

-

Fume Hood: All manipulations of triflic anhydride must be performed in a well-ventilated chemical fume hood.[2]

-

Quenching: Any residual triflic anhydride should be quenched carefully with a suitable alcohol (e.g., isopropanol) before disposal.

Conclusion

The synthesis of this compound is a straightforward yet powerful transformation that provides a gateway to a wide array of complex fluorinated molecules. By understanding the underlying reaction mechanism, adhering to a meticulous experimental protocol, and prioritizing safety, researchers can reliably produce this valuable synthetic intermediate. The purification and characterization techniques outlined in this guide ensure the isolation of a high-purity product, ready for subsequent applications in drug discovery and materials science.

References

-

Organic Syntheses, Coll. Vol. 6, p.757 (1988); Vol. 54, p.79 (1974). PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE. Available at: [Link]

- Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Properties and Synthetic Utility of Trifluoromethanesulfonic Anhydride. Tetrahedron, 56(20), 3077-3119.

-

Kalita, M. J., Plewa-Marczewska, A., & Siekierski, M. (2010). Effect of calix[7]pyrrole anion receptor addition on properties of PEO-based solid polymer electrolytes doped with LiTf and LiTfSI salts. Electrochimica Acta, 55(4), 1339-1345.

- Crabtree, R. H. (2019). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.

- U.S. Patent 6,469,206 B2. (2002).

-

MDPI. (2018). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Molecules, 23(10), 2465. Available at: [Link]

- Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Opinion in Drug Discovery & Development, 7(6), 784-795.

- Wiley-VCH. (2007). Supporting Information for "Reactions of a Cationic Diiridium Complex with Silyl-Substituted Alkynes". European Journal of Inorganic Chemistry, 2007(28), 4475-4484.

- U.S. Patent 1,946,195. (1934).

-

ResearchGate. (2015). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of the Chemical Society, Perkin Transactions 1, (1), 101-105. Available at: [Link]

- Royal Society of Chemistry. (2011). Supplementary Information for "A new family of protic ionic liquids based on choline cation". Physical Chemistry Chemical Physics, 13, 16687-16698.

-

Organic Chemistry Portal. Alcohol to Triflate - Common Conditions. Available at: [Link]

- ResearchGate. (2001). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. Journal of Organic Chemistry, 66(21), 7065-7073.

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

- Zhang, W. (2006). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis.

Sources

- 1. EP0089859B1 - Process for the preparation of 2-perfluoroalkyl ethanols - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. EP1403238B1 - Process for producing fluorinated alcohol - Google Patents [patents.google.com]

- 4. RU2135463C1 - Method of synthesis of trifluoromethane sulfoacid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. mdpi.com [mdpi.com]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

"physical and chemical properties of 1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE"

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of 1H,1H-Perfluorooctyl Trifluoromethanesulfonate, a fluorinated organic compound with potential applications in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics.

Compound Identification and Molecular Structure

This compound, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate, is a highly fluorinated alkyl sulfonate. The presence of a long perfluorinated chain and a trifluoromethanesulfonate (triflate) group imparts unique properties to this molecule.

Molecular Formula: C9H2F18O3S[1]

Molecular Weight: 532.14 g/mol [1]

The structure consists of a C8 perfluorinated chain attached to a methylene group (-CH2-), which is in turn bonded to the oxygen atom of the trifluoromethanesulfonate group.

Physicochemical Properties

Experimental data on the physical properties of this compound is limited. The following table summarizes available predicted and experimental data for the target compound and a structurally related compound, 1H,1H-Perfluorooctyl p-toluenesulfonate, for comparative purposes.

| Property | This compound | 1H,1H-Perfluorooctyl p-toluenesulfonate |

| CAS Number | 17352-09-9[1][2] | 24962-65-0 |

| Molecular Formula | C9H2F18O3S[1] | C15H9F15O3S |

| Molecular Weight | 532.14 g/mol [1] | 586.27 g/mol |

| Boiling Point | 212.6 ± 40.0 °C (Predicted)[2] | No data available |

| Melting Point | No data available | 53 - 56 °C |

| Density | 1.756 ± 0.06 g/cm³ (Predicted)[2] | No data available |

| Solubility | Expected to be soluble in fluorinated solvents and some organic solvents. Insoluble in water. | No data available |

| Appearance | Not specified (likely a liquid or low-melting solid) | Solid |

Synthesis and Manufacturing

A probable synthetic pathway would involve the reaction of 1H,1H-perfluorooctan-1-ol with trifluoromethanesulfonic anhydride or another suitable triflating agent in the presence of a non-nucleophilic base.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Stability

Thermal Stability

Perfluoroalkyl sulfonates are known for their high thermal stability.[4] While specific data for the title compound is unavailable, it is expected to be stable at elevated temperatures. However, at very high temperatures (≥400 °C), decomposition is likely to occur.[4][5]

Reactivity with Nucleophiles

The trifluoromethanesulfonate group is an excellent leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. Reactions with various nucleophiles can be anticipated, leading to the displacement of the triflate group. The high electronegativity of the perfluorooctyl group will influence the reactivity of the molecule.

Incompatibilities

Based on data for the analogous 1H,1H-Perfluorooctyl p-toluenesulfonate, the compound is expected to be incompatible with strong acids, strong bases, and strong oxidizing agents.[6] Contact with moisture should also be avoided as it can lead to hydrolysis.

Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A triplet is expected for the two protons of the -CH₂- group due to coupling with the adjacent -CF₂- group. The chemical shift would be significantly downfield due to the deshielding effect of the electronegative oxygen and the perfluoroalkyl chain.

-

¹⁹F NMR: A complex spectrum is anticipated with multiple signals corresponding to the different fluorine environments in the perfluorooctyl chain and the triflate group. The terminal -CF₃ group of the perfluorooctyl chain would likely appear as a triplet. The -CF₃ of the triflate group would be a singlet at a distinct chemical shift.

-

¹³C NMR: The spectrum would show distinct signals for each of the carbon atoms in the molecule, with the chemical shifts being heavily influenced by the attached fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of the C-F bonds in the perfluoroalkyl chain and the S=O and S-O bonds of the triflate group. Characteristic vibrational frequencies for sulfonate esters typically appear in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the triflate group and fragmentation of the perfluoroalkyl chain. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be suitable for its detection and quantification.[8][9]

Potential Applications

While specific applications for this compound are not widely documented, its structural features suggest potential utility in several areas:

-

Surface Modification: The perfluoroalkyl chain can impart hydrophobic and oleophobic properties to surfaces. This makes it a candidate for creating water- and oil-repellent coatings on various materials.[10]

-

Organic Synthesis: As an alkylating agent with a highly fluorinated chain, it could be used to introduce the 1H,1H-perfluorooctyl group into other molecules. The triflate is an excellent leaving group, facilitating nucleophilic substitution reactions.

-

Materials Science: It could serve as a monomer or an additive in the synthesis of fluorinated polymers with specialized properties such as high thermal stability and chemical resistance.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the reactivity of similar compounds and the general nature of per- and polyfluoroalkyl substances (PFAS), caution should be exercised during handling.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Given that related perfluoroalkyl sulfonates can be skin and eye irritants, similar precautions are warranted.[11]

Environmental Considerations

Per- and polyfluoroalkyl substances (PFAS) are a class of compounds known for their persistence in the environment.[6] While the specific environmental fate of this compound has not been studied, it is expected to be persistent and potentially bioaccumulative.[6] Proper disposal in accordance with local regulations is essential.

Conclusion

This compound is a highly fluorinated compound with a unique combination of a perfluoroalkyl chain and a triflate leaving group. While experimental data on its properties are scarce, its structural characteristics suggest significant potential in surface modification, organic synthesis, and materials science. Further research is needed to fully elucidate its physical, chemical, and toxicological properties to enable its safe and effective application.

References

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl methacrylate. Retrieved from [Link]

-

Umemoto, T., Kuriu, Y., & Shuyama, H. (1981). Synthesis, Properties, and Reactivity of (1H,1H-Perfluoroalkyl)- and (1H-Perfluoro-1-alkenyl)aryliodonium Triflates and Their Analogs. Bulletin of the Chemical Society of Japan, 54(9), 2528–2535. Retrieved from [Link]

-

NICNAS. (2018, June 29). Perfluoroalkyl sulfonates (PFSA) (C5-C7) and their direct precursors: Human health tier II assessment. Retrieved from [Link]

-

He, Y., & Tentscher, P. R. (2021). Comment on “Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon”. Environmental Science & Technology Letters, 8(3), 209–210. Retrieved from [Link]

-

Mao, J., & Wang, J. (2017). Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. Organic Letters, 19(11), 2913–2916. Retrieved from [Link]

-

Varetti, E. L. (1998). The infrared spectra of trifluoromethanesulphonic acid in different states of aggregation. Journal of Molecular Structure, 448(2-3), 167–173. Retrieved from [Link]

-

Langen, P., et al. (2006). Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography. Journal of Chromatography A, 1124(1-2), 244–251. Retrieved from [Link]

- Google Patents. (n.d.). EP2216325A1 - Process for preparation of trifluoromethanesulfonyl fluoride.

-

Dongye Chemical. (n.d.). Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of 1H,1H,2H,2H-Perfluorooctyl acrylate. Retrieved from [Link]

-

PubMed. (2021, July 20). Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. Retrieved from [Link]

-

PubMed. (2007, September 1). Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, November 7). A General Approach for Fluoroalkylation of O‐Nucleophiles with Monofluoroalkylated Sulfonium Ylides. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanesulfonic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

PubMed Central. (n.d.). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Perfluorooctane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). After cooling to room temperature, the flask is backfilled with argon and charged with. Retrieved from [Link]

-

MDPI. (2024, April 2). Effects of Temperature and Salinity on Perfluorooctane Sulfonate (PFOS) Toxicity in Larval Estuarine Organisms. Retrieved from [Link]

-

MDPI. (2021, October 8). Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of perfluorooctane sulfonate in river water by liquid chromatography/atmospheric pressure photoionization mass spectrometry by automated on-line extraction using turbulent flow chromatography. Retrieved from [Link]

-

Books. (2025, August 29). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. Retrieved from [Link]

- Google Patents. (n.d.). US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof.

-

ResearchGate. (2025, November 3). Analysis of hydrophilic per- and polyfluorinated sulfonates including trifluoromethanesulfonate using solid phase extraction and mixed-mode liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Retrieved from [Link]

-

PubMed Central. (n.d.). Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. Retrieved from [Link]

Sources

- 1. 17352-09-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 17352-09-9 [chemicalbook.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

"1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE CAS number and structure"

An In-depth Technical Guide: 1H,1H-Perfluorooctyl Trifluoromethanesulfonate

This guide provides an in-depth technical overview of this compound, a specialized fluorinated compound of significant interest to researchers in synthetic chemistry, materials science, and drug development. We will move beyond a simple recitation of facts to explore the causality behind its properties, its synthesis, and its potential applications, grounded in established scientific principles.

Core Chemical Identity and Structural Analysis

This compound is a compound that merges two highly functionalized chemical moieties: a heavily fluorinated alkyl chain and a trifluoromethanesulfonate (triflate) ester group.

The structure consists of a C8 alkyl chain where the terminal seven carbons are perfluorinated, connected to a triflate group via an ethyl linker. This unique architecture dictates its chemical behavior. The perfluorinated "tail" is responsible for its high lipophobicity and electron-withdrawing nature, while the triflate "head" is one of the most effective leaving groups in organic chemistry. This duality makes it a powerful reagent for introducing perfluoroalkyl chains into other molecules.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The high degree of fluorination dramatically influences the physical properties of this compound. The replacement of hydrogen with the more massive fluorine atom leads to a significantly higher density and boiling point compared to its non-fluorinated hydrocarbon analogs.

| Property | Value | Source |

| Molecular Formula | C₉H₂F₁₈O₃S | [2] |

| Molecular Weight | 532.14 g/mol | [2] |

| Predicted Boiling Point | 212.6 ± 40.0 °C | [1] |

| Predicted Density | 1.756 ± 0.06 g/cm³ | [1] |

| SMILES Code | FC(F)(C(F)(C(F)(C(F)(C(F)(C(F)(C(F)(COS(=O)(C(F)(F)F)=O)F)F)F)F)F)F)F | [2] |

Synthesis, Mechanism, and Characterization

Expertise & Experience: The Rationale Behind the Synthesis

The formation of a triflate ester is most reliably achieved by reacting the corresponding alcohol with a highly electrophilic triflating agent. The standard and most effective method involves the reaction of 1H,1H-perfluorooctan-1-ol with trifluoromethanesulfonic anhydride. A non-nucleophilic base, such as pyridine or a hindered amine, is crucial. Its role is to scavenge the trifluoromethanesulfonic acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed decomposition. The low reaction temperature is essential to prevent side reactions and ensure the stability of the desired triflate ester, which can be sensitive to heat.[3]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical transformations for triflate synthesis.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1H,1H-perfluorooctan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution dropwise while maintaining the temperature at 0 °C.

-

Addition of Triflating Agent: Add trifluoromethanesulfonic anhydride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by adding cold, dilute hydrochloric acid (1M) to neutralize the excess pyridine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by flash chromatography on silica gel if necessary, though often the workup yields a product of sufficient purity for subsequent use.

Expected Characterization Data

-

¹H NMR: A characteristic triplet would be observed for the -CH₂- group adjacent to the oxygen, shifted downfield due to the strong deshielding effect of the triflate group.

-

¹⁹F NMR: A complex series of signals corresponding to the seven distinct CF₂ groups and the terminal CF₃ group of the perfluorooctyl chain, along with a singlet for the CF₃ group of the triflate moiety.[4]

-

IR Spectroscopy: Presence of strong S=O stretching bands characteristic of the sulfonate group.

Applications in Advanced Research and Drug Development

The true value of this compound lies in its function as a powerful and specialized alkylating agent. The triflate group is an exceptional leaving group, making the molecule highly reactive towards nucleophiles. This allows for the efficient introduction of the 1H,1H-perfluorooctyl group into a wide array of substrates.

-

Drug Discovery and Medicinal Chemistry: Fluorine is a critical element in modern drug design.[5] Judicious placement of fluorine or fluoroalkyl groups can significantly enhance a drug candidate's properties, including metabolic stability, binding affinity, and membrane permeability.[5][6] This reagent serves as a valuable tool for medicinal chemists to introduce a substantial fluorinated moiety onto a lead compound, allowing for the systematic exploration of its effects on pharmacokinetics and pharmacodynamics.

-

Materials Science: Perfluorinated compounds are known for creating surfaces with very low surface energy, resulting in materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).[7] this compound can be used to chemically graft the perfluorooctyl chain onto surfaces (e.g., silica, polymers), creating robust, self-cleaning, or anti-fouling coatings.

-

¹⁹F NMR and Imaging: The ¹⁹F nucleus is an excellent NMR-active nucleus with high sensitivity and no background signal in biological systems.[5] Molecules tagged with the 1H,1H-perfluorooctyl group can be used as ¹⁹F NMR probes to study biological interactions or as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), a technique gaining traction in preclinical research and diagnostics.[8]

Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of this compound is paramount.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]

-

Hazards: Based on data for similar compounds, it should be considered a skin and eye irritant.[9] Avoid inhalation of vapors and direct contact with skin and eyes.[11][12]

-

Storage: This compound is moisture-sensitive.[9] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[9]

References

- Synquest Labs. 1H,1H-Perfluorooctyl p-toluenesulfonate Safety Data Sheet.

- Chemicalbook. This compound | 17352-09-9.

- BLD Pharm. 17352-09-9|this compound.

- MDPI. Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer.

- ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Google Patents. CN106008282A - Method for synthesizing trifluoromethanesulfonate.

- Thermo Fisher Scientific. 1H,1H,2H,2H-Perfluorooctyl acrylate Safety Data Sheet.

- ChemicalBook. 1H-PERFLUOROOCTANE - Safety Data Sheet.

- Dongye Chemical. Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide.

- Santa Cruz Biotechnology. Methyl trifluoromethanesulfonate Safety Data Sheet.

- Dovepress. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing.

Sources

- 1. This compound | 17352-09-9 [chemicalbook.com]

- 2. 17352-09-9|this compound|BLD Pharm [bldpharm.com]

- 3. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]

- 8. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

A Predictive Spectroscopic Guide to 1H,1H-Perfluorooctyl Trifluoromethanesulfonate for Advanced Research Applications

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 1H,1H-perfluorooctyl trifluoromethanesulfonate (CAS 17352-09-9). In the absence of publicly available experimental spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous fluorinated compounds and its immediate precursor, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol. This guide is intended to serve as a robust predictive resource for researchers, scientists, and drug development professionals working with or synthesizing this compound.

Molecular Structure and its Spectroscopic Implications

This compound is comprised of a perfluorinated C7 alkyl chain, a bridging methylene group (-CH2-), an ester oxygen, and a trifluoromethanesulfonyl (triflate) group. Each of these components will give rise to distinct and predictable signals in various spectroscopic analyses. The high degree of fluorination profoundly influences the electronic environment of the molecule, leading to characteristic chemical shifts and coupling constants, particularly in NMR spectroscopy.

Caption: Molecular structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone technique for the structural elucidation of fluorinated compounds. The presence of both ¹H and ¹⁹F active nuclei provides a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to be relatively simple, dominated by a single signal from the methylene protons (-CH₂-).

-

Chemical Shift (δ): This signal is expected to appear as a triplet in the downfield region, likely between 4.5 and 5.0 ppm. The electron-withdrawing effects of the adjacent oxygen atom and the perfluoroalkyl chain deshield these protons.

-

Multiplicity: The signal will be split into a triplet due to coupling with the adjacent CF₂ group (³JHF).

| Predicted ¹H NMR Data | |

| Functional Group | -CH₂- |

| Predicted δ (ppm) | 4.5 - 5.0 |

| Predicted Multiplicity | Triplet (t) |

| Coupling Constant | ³JHF ≈ 12-18 Hz |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and exhibits a wide chemical shift range, making it ideal for characterizing fluorinated molecules.[1][2]

-

Triflate Group (-OSO₂CF₃): A sharp singlet is predicted around -75 to -79 ppm, characteristic of the triflate anion.[3]

-

Perfluoroalkyl Chain (-CF₂- and -CF₃):

-

-CF₃ (terminal): Expected around -81 ppm.

-

-CF₂- (adjacent to -CH₂-): Predicted to be the most downfield of the chain signals, around -114 ppm, due to the reduced shielding from the hydrocarbon portion.

-

-CF₂- (internal chain): A series of multiplets are expected between -120 and -127 ppm.

-

| Predicted ¹⁹F NMR Data | |

| Functional Group | -OSO₂CF₃ |

| Predicted δ (ppm) | -75 to -79 |

| Predicted Multiplicity | Singlet (s) |

| Functional Group | -CF₃ (terminal) |

| Predicted δ (ppm) | ~ -81 |

| Predicted Multiplicity | Triplet (t) |

| Functional Group | -CF₂CH₂- |

| Predicted δ (ppm) | ~ -114 |

| Predicted Multiplicity | Multiplet (m) |

| Functional Group | -(CF₂)₅- |

| Predicted δ (ppm) | -120 to -127 |

| Predicted Multiplicity | Multiplets (m) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon environment, with characteristic splitting due to C-F coupling.

| Predicted ¹³C NMR Data | |

| Functional Group | -CH₂- |

| Predicted δ (ppm) | 65 - 75 |

| Predicted Multiplicity | Triplet (t, due to ²JCF) |

| Functional Group | -CF₂- Chain |

| Predicted δ (ppm) | 105 - 125 |

| Predicted Multiplicity | Multiplets (m, due to ¹JCF) |

| Functional Group | -CF₃ (triflate) |

| Predicted δ (ppm) | ~ 118 (quartet, ¹JCF ≈ 320 Hz) |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is valuable for identifying key functional groups. The spectrum of this compound is expected to be dominated by strong absorptions from the C-F and S=O bonds.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2980 - 3000 | C-H stretch (from -CH₂-) |

| 1400 - 1450 | S=O stretch (asymmetric) |

| 1200 - 1250 | S=O stretch (symmetric) |

| 1100 - 1350 | C-F stretch (strong, broad) |

| 1030 - 1050 | S-O stretch |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry of per- and polyfluoroalkyl substances (PFAS) often involves soft ionization techniques like electrospray ionization (ESI) to observe the molecular ion. Fragmentation patterns are highly characteristic.

-

Molecular Ion: The molecular weight is 548.1 g/mol . Depending on the ionization method, [M+H]⁺ or other adducts may be observed.

-

Key Fragmentation Pathways:

-

Loss of the triflate group (-SO₃CF₃), leading to a fragment at m/z 399.

-

Cleavage of the C-C bonds within the perfluoroalkyl chain, resulting in a series of characteristic ions with losses of CF₂ units (50 amu).

-

The presence of the CF₃⁺ ion at m/z 69 is a common feature in the mass spectra of fluorinated compounds.

-

Caption: Predicted key fragmentation pathways in mass spectrometry.

Experimental Protocols: A Predictive Framework

While specific instrumental parameters would be optimized based on the available equipment, the following provides a robust starting point for the analysis of this compound.

NMR Sample Preparation and Acquisition

-

Solvent Selection: A deuterated solvent that can dissolve the compound without reacting is crucial. Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) are suitable choices.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and homogenous.

-

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

Set the spectral width to accommodate the wide chemical shift range of fluorinated compounds (e.g., -50 to -250 ppm).[1]

-

Proton decoupling is recommended to simplify the spectra, though a coupled spectrum can provide valuable structural information.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the compound can be dissolved in a suitable solvent (e.g., chloroform) for analysis in a solution cell.

-

-

Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Acquire a background spectrum of the salt plates or solvent for subtraction.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source, such as acetonitrile or methanol.

-

-

Acquisition:

-

Use an ESI or a similar soft ionization technique.

-

Acquire data in both positive and negative ion modes to maximize the information obtained.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and confirm the structure.

-

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR, IR, and MS data are based on established principles and data from analogous structures, offering a solid foundation for researchers to identify, characterize, and utilize this compound in their work. Experimental verification of these predictions is highly encouraged to further solidify our understanding of this and similar highly fluorinated molecules.

References

- Wiley-VCH. (2007). Supporting Information.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Gerig, J. T. (2001). Fluorine NMR.

-

JEOL. (2020). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

-

National Institutes of Health. (2025). Direct Probe Ionisation Mass Spectrometry for Rapid and Accurate Determination of Perfluoroalkyl and Polyfluoroalkyl Substance Concentrations. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

University of Calgary. (n.d.). 19Fluorine NMR. Retrieved from [Link]

Sources

- 1. This compound | 17352-09-9 [chemicalbook.com]

- 2. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide | C8H2F15NO | CID 67919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoic acid; sodium | C8HF15NaO2 | CID 24192172 - PubChem [pubchem.ncbi.nlm.nih.gov]

"reactivity of perfluoroalkyl triflates in organic synthesis"

An In-Depth Technical Guide to the Reactivity of Perfluoroalkyl Triflates in Organic Synthesis

Foreword: Deconstructing a Deceptively Simple Reagent

To the seasoned organic chemist, the triflate (OTf) group is synonymous with exceptional leaving group ability, a reliable workhorse for generating cationic intermediates and facilitating cross-coupling reactions. The perfluoroalkyl (Rf) group, particularly the trifluoromethyl (CF3) moiety, is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] Logically, combining these two functionalities into a single reagent—a perfluoroalkyl triflate (Rf-OTf)—should yield a powerful electrophilic perfluoroalkylating agent. However, the reality of their reactivity is far more nuanced and, frankly, more interesting.

This guide eschews a simple recitation of reactions. Instead, it delves into the fundamental electronic and mechanistic principles governing the behavior of perfluoroalkyl triflates. We will explore why the intuitive SN2-type reactivity often fails, uncover the dominant radical pathways that these reagents excel in, and illustrate how their unique properties are harnessed to create valuable, highly functionalized building blocks for complex molecule synthesis. This is a guide for the practicing scientist who seeks to understand not just the what, but the why, behind the chemistry of these fascinating compounds.

Synthesis and Stability: Taming the Reagent

The practical utility of any reagent begins with its accessibility and stability. Perfluoroalkylated triflates, particularly vinyl triflates bearing a perfluoroalkyl group, are not typically stored reagents but are synthesized and used as key intermediates.

Synthesis of Perfluoroalkylated Vinyl Triflates

A primary route to these valuable intermediates involves the difunctionalization of alkynes. While traditional methods for synthesizing vinyl triflates often start from ketones[4], a more direct and powerful approach involves the simultaneous addition of a perfluoroalkyl group and a triflate group across a carbon-carbon triple bond.

A benchmark method is the copper-catalyzed perfluoroalkyltriflation of alkynes using hypervalent iodine(III) reagents, specifically phenyl(perfluoroalkyl)iodonium triflates.[1][5] This transformation is notable for its mild conditions, high yields, and excellent regio- and stereoselectivity.[2][6]

Caption: General workflow for the synthesis of perfluoroalkylated vinyl triflates.

Stability and Handling Considerations

Per- and polyfluoroalkyl substances (PFAS) are renowned for their chemical stability, a property that also leads to their environmental persistence.[7] However, the reactivity of a molecule is often dictated by its weakest link. In perfluoroalkylated compounds, the stability can be influenced by the functional group present. While the perfluoroalkyl chain itself is robust, the molecule as a whole can be sensitive to the reaction medium. For example, certain perfluoroalkyl ether carboxylic acids have been shown to degrade in polar aprotic solvents like DMSO and acetonitrile, while remaining stable in methanol or water.[8][9]

For perfluoroalkylated vinyl triflates, the C-OTf bond is the most reactive site. The triflate group is an excellent leaving group, making these compounds susceptible to nucleophilic attack and prime candidates for cross-coupling reactions. They are generally stable enough for isolation via standard chromatographic techniques and should be stored under inert atmosphere in a cool, dry place.

The Duality of Reactivity: Deconstructing Mechanistic Pathways

The core of understanding perfluoroalkyl triflates lies in recognizing their dual nature. The electron-withdrawing power of the Rf group and the leaving group ability of the triflate create a fascinating, and often counterintuitive, reactivity profile.

The Misconception of Electrophilic Perfluoroalkylation

One might assume that a molecule structured as Rf-OTf would be an ideal electrophilic source of "Rf+". The triflate is a superlative leaving group, and SN2 attack by a nucleophile on the Rf-bearing carbon seems plausible. However, this pathway is strongly disfavored.

The extreme electronegativity of the fluorine atoms polarizes the C-F bonds, creating a carbon center that is electron-deficient but also sterically shielded and electronically stabilized. Generating a discrete perfluoroalkyl cation (Rf+) in solution is exceptionally difficult.[10] Furthermore, nucleophiles often preferentially attack the electrophilic sulfur atom of the triflate group rather than the perfluoroalkyl carbon, leading to cleavage of the S-O bond instead of the desired C-O bond.[11]

Caption: Competing nucleophilic attack pathways on a perfluoroalkyl triflate.

The Dominant Paradigm: Perfluoroalkyl Radicals

The most productive and synthetically useful reactivity of perfluoroalkyl triflates emerges from radical pathways. As seen in the synthesis of perfluoroalkylated vinyl triflates, the reagents are not the source of the Rf group themselves, but rather the products of a reaction initiated by a perfluoroalkyl radical.

The key transformation—the copper-catalyzed perfluoroalkyltriflation of alkynes—proceeds through a well-defined radical chain mechanism.[1]

-

Initiation: A single-electron transfer (SET) from the Cu(I) catalyst to the phenyl(perfluoroalkyl)iodonium triflate reagent generates a perfluoroalkyl radical (Rf•).

-

Propagation:

-

The electrophilic Rf• radical adds to the electron-rich alkyne, forming a vinyl radical intermediate.

-

This vinyl radical is oxidized by another molecule of the iodonium reagent to a vinyl cation. This step regenerates the Rf• radical, continuing the chain.

-

-

Termination: The vinyl cation is trapped by the triflate anion (TfO⁻) present in solution to yield the final, stable perfluoroalkylated vinyl triflate product.[1][11]

The high E-selectivity of the product is rationalized by the steric bulk of the Rf group, which directs the incoming triflate anion to the opposite face of the molecule.[1]

// Nodes Start [label="Ph-I⁺-R_f ⁻OTf + CuCl", fillcolor="#FFFFFF", fontcolor="#202124"]; Radical_Gen [label="R_f• Radical Generation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkyne [label="Alkyne\n(R¹-C≡C-R²)", fillcolor="#FFFFFF", fontcolor="#202124"]; Vinyl_Radical [label="Vinyl Radical (A)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="SET Oxidation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vinyl_Cation [label="Vinyl Cation (B)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Trapping [label="Anion Trapping", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Final Product\n(E)-Vinyl Triflate", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chain_Carrier [label="Ph-I⁺-R_f", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", style=dashed];

// Edges Start -> Radical_Gen [label="Initiation (SET)"]; Radical_Gen -> Alkyne [label="Addition"]; Alkyne -> Vinyl_Radical; Vinyl_Radical -> Oxidation [label="Oxidized by"]; Chain_Carrier -> Oxidation; Oxidation -> Vinyl_Cation; Oxidation -> Radical_Gen [label="Regenerates R_f•\n(Chain Propagation)", style=dashed, color="#5F6368"]; Vinyl_Cation -> Trapping [label="Trapped by ⁻OTf"]; Trapping -> Product; }

Caption: Mechanism of radical perfluoroalkyltriflation of alkynes.

Synthetic Applications: A Gateway to Molecular Complexity

The true value of perfluoroalkylated vinyl triflates lies in their role as versatile synthetic intermediates. The triflate group is one of the most effective leaving groups for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[12][13]

This two-step sequence—radical perfluoroalkyltriflation followed by cross-coupling—provides a powerful platform for accessing complex, fluorine-containing molecules that are highly sought after in pharmaceutical and agrochemical development.[1][14]

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(OAc)₂, SPhos | Perfluoroalkylated Styrenes/Dienes |

| Stille | Organostannanes | Pd(PPh₃)₄ | Various C-C coupled products |

| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Conjugated Diene Systems |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Perfluoroalkylated Enynes |

| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃, BINAP | Enamines, Enamides |

Table 1: Common Cross-Coupling Reactions Utilizing Perfluoroalkylated Vinyl Triflates.

This strategic combination allows for the late-stage introduction of perfluoroalkyl groups into complex scaffolds, a highly desirable feature in drug discovery programs. The fluorination of aromatic rings is a widely used strategy for modifying the biological activities of potential pharmaceutical agents.[12]

Field-Proven Protocol: Regio- and Stereoselective Perfluoroalkyltriflation of an Alkyne

The following protocol is a representative example based on the copper-catalyzed method, demonstrating its practicality and effectiveness.[1][2]

Objective: To synthesize (E)-1,2-diphenyl-2-(perfluorobutyl)-1-(trifluoromethylsulfonyloxy)ethene from diphenylacetylene.

Materials:

-

Diphenylacetylene (Substrate, 1.0 equiv)

-

Phenyl(perfluorobutyl)iodonium triflate (Reagent, 1.2 equiv)

-

Copper(I) Chloride (CuCl) (Catalyst, 20 mol%)

-

1,2-Dichloroethane (DCE) (Solvent, 0.1 M)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Step-by-Step Methodology:

-

Vessel Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with copper(I) chloride (0.20 equiv).

-

Reagent Addition: Diphenylacetylene (1.0 equiv) and phenyl(perfluorobutyl)iodonium triflate (1.2 equiv) are added to the flask.

-

Inert Atmosphere: The flask is evacuated and backfilled with dry nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Anhydrous 1,2-dichloroethane is added via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent (diphenylacetylene).

-

Reaction: The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until consumption of the starting alkyne is complete (typically 12-24 hours).

-

Workup: Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with dichloromethane (DCM) or ethyl acetate to remove the copper salts.

-

Purification: The filtrate is concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired vinyl triflate product as a solid or oil.

-

Validation: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The stereochemistry is typically confirmed by NOE experiments.[1]

Causality and Self-Validation:

-

Why CuCl? The Cu(I) salt acts as an efficient single-electron reductant to initiate the radical process under mild conditions.[1][15] Its use as a substoichiometric initiator makes the process catalytic and cost-effective.

-

Why DCE? This non-polar aprotic solvent was found to give optimal yields compared to more polar (MeCN, MeOH) or less polar (Et₂O) solvents, indicating a delicate balance of solubility and reactivity for the intermediates.[1]

-

Why an Iodonium Reagent? Hypervalent iodine(III) compounds are excellent sources of radicals and are effective oxidizing agents for the vinyl radical intermediate, which is crucial for propagating the chain reaction.[1]

-

Protocol Validation: The success of the reaction is validated by the high regio- and stereoselectivity observed in the NMR spectra of the purified product, which consistently favors the E-isomer. The reaction's robustness is demonstrated by its scalability to the gram scale without a significant drop in yield.[2][5]

Conclusion and Future Outlook

Perfluoroalkyl triflates, and the vinyl triflates derived from them, represent a cornerstone of modern organofluorine chemistry. Their reactivity profile is a compelling case study in how electronic properties can override intuitive assumptions. By moving beyond the flawed paradigm of electrophilic Rf+ transfer and embracing the power of radical intermediates, chemists have unlocked a robust and versatile platform for molecular construction.

The products of these reactions—perfluoroalkylated vinyl triflates—are not end-points but rather gateways. Their true power is realized in subsequent cross-coupling reactions, providing access to an ever-expanding universe of complex molecules. Future research will likely focus on expanding the substrate scope, developing enantioselective variations of these transformations, and discovering new catalytic systems that operate with even greater efficiency and environmental compatibility, further solidifying the role of these fascinating reagents in the development of next-generation pharmaceuticals and advanced materials.

References

-

Title: Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates Source: PubMed Central, NIH URL: [Link]

-

Title: Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry Source: PubMed Central, NIH URL: [Link]

-

Title: Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates Source: Organic Letters (ACS Publications) - Duplicate for linking purposes URL: [Link]

-

Title: Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides Source: RSC Publishing URL: [Link]

-

Title: Electrophilic Perfluoroalkylating Agents Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry Source: Request PDF on ResearchGate (Original in J. Org. Chem.) URL: [Link]

-

Title: Electrophilic Perfluoroalkylating Agents Source: ACS Publications URL: [Link]

-

Title: Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis Source: PubMed Central, NIH URL: [Link]

-

Title: An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates Source: MIT Open Access Articles URL: [Link]

-

Title: Pd-Catalyzed Perfluoroalkylative Aryloxycarbonylation of Alkynes with Formates as CO Surrogates Source: ACS Catalysis (ACS Publications) URL: [Link]

-

Title: Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids Source: ResearchGate URL: [Link]

-

Title: Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis Source: ResearchGate URL: [Link]

-

Title: Pd‐catalyzed cross‐coupling of trifluoroacetates with aryl boronic acids for the synthesis of trifluoromethyl aryl ketones. Source: ResearchGate URL: [Link]

-

Title: The New Age of Electrophilic Perfluoroalkylation Reactions Source: Request PDF on ResearchGate URL: [Link]

-

Title: Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process Source: PubMed Central, NIH URL: [Link]

-

Title: New roadmap advances catalytic solutions to destroy 'forever chemicals' Source: ScienceDaily URL: [Link]

-

Title: A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction Source: MDPI URL: [Link]

-

Title: Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates Source: PubMed URL: [Link]

-

Title: Per-/Poly-fluoroalkyl Substances (PFASs) Treatment and Mechanistic Insights: Photo-catalyst and Photo-Electro-catalyst Materials Application Source: ResearchGate URL: [Link]

-

Title: Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer Source: EurekAlert! URL: [Link]

-

Title: Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy Source: ChemRxiv URL: [Link]

-

Title: Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation Source: ACS Publications URL: [Link]

-

Title: Micellar multimetallic C(sp²)–P cross-coupling of aryl triflates with... Source: ResearchGate URL: [Link]

Sources

- 1. Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction [frontiersin.org]

- 8. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability of Fluorinated Triflate Esters: A Technical Guide for Researchers

Introduction: The Growing Importance of Fluorinated Triflates in Drug Development

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Fluorination can enhance metabolic stability, improve receptor binding affinity, and increase bioavailability.[1][2] Triflate esters (trifluoromethanesulfonates), on the other hand, are renowned for their exceptional leaving group ability in a variety of organic transformations. The convergence of these two powerful chemical motifs in the form of fluorinated triflate esters presents a unique class of intermediates and final products with significant potential.

However, the very features that make these molecules attractive—high reactivity and the presence of the electron-withdrawing trifluoromethyl group—also raise critical questions about their thermal stability. For researchers in drug development and process chemistry, understanding the thermal behavior of these compounds is not merely an academic exercise; it is a crucial aspect of safe handling, process optimization, reaction design, and ensuring the stability of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the thermal stability of fluorinated triflate esters, synthesizing current knowledge and offering practical insights for laboratory and process scale-up.

Synthesis of Fluorinated Triflate Esters: A Methodological Overview

The most common and direct method for the synthesis of fluorinated triflate esters involves the reaction of a fluorinated alcohol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[3] Pyridine or sterically hindered bases like 2,6-lutidine or 2,6-di-tert-butyl-4-methylpyridine are often employed to quench the triflic acid byproduct.

The rationale behind this choice of reagents lies in the high reactivity of triflic anhydride, which readily activates the hydroxyl group of the fluorinated alcohol. The base plays a critical role in preventing the accumulation of highly corrosive and reactive triflic acid, which could lead to side reactions or decomposition of the desired product. The choice of a non-nucleophilic base is paramount to avoid competition with the alcohol for the triflic anhydride.

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

The following protocol is a representative example for the synthesis of a simple fluorinated triflate ester.[1]

Materials:

-

2,2,2-Trifluoroethanol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2,2,2-trifluoroethanol (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add pyridine (1.1 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

Addition of Triflic Anhydride: Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, slowly add cold deionized water to quench the reaction.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Caution: Avoid high temperatures during solvent removal.

-

Purification: Purify the crude product by vacuum distillation to yield 2,2,2-trifluoroethyl trifluoromethanesulfonate as a colorless liquid.

Thermal Decomposition Mechanisms: A Frontier of Study

The thermal decomposition of fluorinated triflate esters is a complex process that is not yet fully elucidated in the scientific literature. However, by drawing parallels with related classes of compounds, such as per- and polyfluoroalkyl substances (PFAS) and non-fluorinated sulfonate esters, we can propose likely degradation pathways. The key question is the relative lability of the C-O and S-O bonds in the ester linkage under thermal stress.

Studies on the pyrolysis of PFAS suggest that the perfluoroalkyl chain can undergo fragmentation.[4] For fluorinated triflate esters, this could be one of several competing decomposition pathways.

Pathway A (C-O Cleavage): This pathway is analogous to the solvolysis reactions where the triflate group acts as an excellent leaving group. Thermally induced heterolytic cleavage of the C-O bond would generate a fluorinated carbocation and the triflate anion. The high stability of the triflate anion makes this a plausible route. The resulting carbocation would be highly reactive and likely undergo rapid rearrangement or elimination to form more stable species, such as fluorinated olefins.

Pathway B (S-O Cleavage): Homolytic cleavage of the S-O bond would yield an alkoxy radical and a triflyl radical. The triflyl radical is known to be unstable and can decompose to sulfur dioxide and a trifluoromethyl radical. This pathway is supported by studies on the deprotection of triflate esters using strong electron donors, which suggest S-O bond cleavage.[5]

Pathway C (C-S Cleavage): Direct cleavage of the C-S bond within the triflate group is also possible, though likely requires higher energy. This would generate a trifluoromethyl radical and a sulfonate ester radical.

The dominant pathway is likely dependent on the specific structure of the fluorinated alkyl group and the reaction conditions (e.g., presence of other reactive species). Further research using techniques such as pyrolysis-GC-MS is needed to identify the actual decomposition products and elucidate the primary degradation mechanisms.[4][6]

Factors Influencing Thermal Stability

The thermal stability of a fluorinated triflate ester is not an intrinsic constant but is influenced by several structural features:

-

Degree and Position of Fluorination: Increasing the degree of fluorination on the alkyl chain generally enhances thermal stability. The strong C-F bond and the inductive electron-withdrawing effect of fluorine atoms can strengthen adjacent bonds. However, fluorine substitution on the α-carbon (the carbon attached to the ester oxygen) can have a destabilizing effect on a potential carbocation intermediate in a C-O cleavage pathway.

-

Chain Length: Longer perfluoroalkyl chains may offer more opportunities for fragmentation, potentially lowering the overall decomposition temperature compared to shorter-chain analogs.

-

Branching: Branching in the alkyl chain, particularly at the α- or β-positions, can influence the stability of potential carbocation or radical intermediates, thereby affecting the decomposition pathway and temperature.

-

Presence of Other Functional Groups: The presence of other functional groups in the molecule can introduce alternative decomposition pathways, potentially lowering the thermal stability.

Experimental Assessment of Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques for quantitatively assessing the thermal stability of these compounds.

-